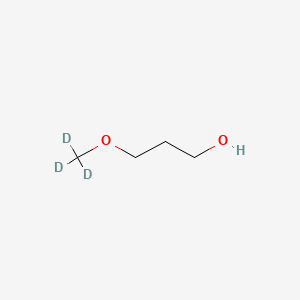
3-(Methoxy-d3)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxy-d3)-1-propanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its ability to act as a tracer in various chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-d3)-1-propanol typically involves the deuteration of methanol followed by a series of chemical reactions to introduce the propanol group. One common method involves the reaction of deuterated methanol with propylene oxide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using deuterated methanol as a starting material. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities .
化学反応の分析
Types of Reactions
3-(Methoxy-d3)-1-propanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: In substitution reactions, the methoxy group can be replaced with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halides, acids
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of various substituted propanol derivatives
科学的研究の応用
3-(Methoxy-d3)-1-propanol is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
作用機序
The mechanism of action of 3-(Methoxy-d3)-1-propanol involves its incorporation into chemical reactions where it acts as a tracer. The presence of deuterium allows for the tracking of the compound through various pathways and reactions, providing valuable insights into the mechanisms and intermediates involved .
類似化合物との比較
Similar Compounds
Dicamba D3 (methoxy D3): Used as a herbicide and in environmental testing.
Metalaxyl-M D3 (methoxy D3): Employed as a fungicide in agricultural applications.
Methoxyfenozide (methoxy-d3): Utilized as an insecticide in pest control.
Uniqueness
3-(Methoxy-d3)-1-propanol is unique due to its specific structure and the presence of deuterium, which makes it particularly useful as a tracer in various scientific studies. Its ability to undergo a wide range of chemical reactions also adds to its versatility and applicability in different fields of research.
特性
IUPAC Name |
3-(trideuteriomethoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676021 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86013-00-5 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)
![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)


![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)

![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)
![(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers)](/img/structure/B564810.png)

